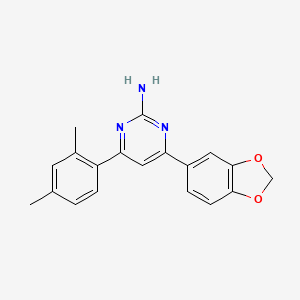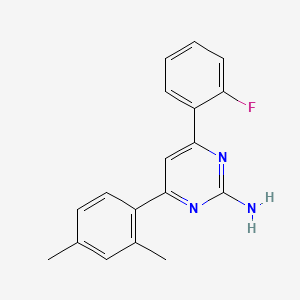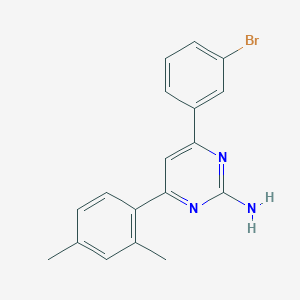
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile, also known as PMDC, is an organic compound with a unique structure and properties. It has been studied for its potential applications in drug design, material science, and biochemistry. PMDC has been found to have numerous potential benefits for researchers in the laboratory setting, including its ability to act as a catalyst, its stability, and its ability to form complexes with other molecules.
作用机制
The mechanism of action of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is not yet fully understood. However, it is believed to act as an electron donor or acceptor, depending on the reaction conditions. It is also believed to interact with other molecules, such as proteins, to form complexes. These complexes are then able to interact with other molecules in the environment, such as drugs and enzymes, in order to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile are still being studied. However, it has been found to have a number of potential benefits. For example, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been found to increase the solubility of drugs, allowing them to be more readily absorbed by the body. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to act as an enzyme inhibitor.
实验室实验的优点和局限性
The main advantage of using ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile in laboratory experiments is its stability. ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is very stable and is not easily degraded by heat or light. This makes it ideal for use in long-term experiments. Additionally, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is relatively non-toxic, making it safe for use in laboratory settings. One limitation of using ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile are still being explored and there are many potential future directions for research. Some potential future directions for ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile research include the development of new drug delivery systems, the investigation of its effects on cell signaling pathways, and the exploration of its potential use in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile could lead to a better understanding of its mechanism of action and potential applications.
合成方法
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile can be synthesized in a number of ways. The most common methods involve the use of a variety of reagents, such as sodium hydride, sodium amide, or lithium diisopropylamide. These reagents are typically used in conjunction with a variety of organic solvents, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically conducted at a temperature of around 70°C and the resulting product is a white crystalline solid.
科学研究应用
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been studied for its potential applications in drug design, material science, and biochemistry. In drug design, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been found to be a useful tool in the design of new drugs and drug delivery systems. It has also been used to study the interactions between drugs and their receptors. In material science, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been used to study the properties of polymers and other materials. In biochemistry, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been used to study the structure and function of proteins, enzymes, and other macromolecules.
属性
IUPAC Name |
2-[(pyrimidin-2-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7(5-10)6-13-8-11-2-1-3-12-8/h1-3,6H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZIALVUKHJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














